molecular formula C8H6 B144264 Phenylacetylene CAS No. 536-74-3

Phenylacetylene

Cat. No.: B144264
CAS No.: 536-74-3
M. Wt: 102.13 g/mol
InChI Key: UEXCJVNBTNXOEH-UHFFFAOYSA-N
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Description

It exists as a colorless, viscous liquid and is often used in research as an analog for acetylene due to its liquid state, which makes it easier to handle than acetylene gas .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Phenylacetylene is a prototypical terminal alkyne . It is primarily targeted by various catalysts and reagents in chemical reactions . The role of these targets is to facilitate the transformation of this compound into different compounds through various chemical reactions .

Mode of Action

This compound interacts with its targets (catalysts and reagents) to undergo a variety of chemical reactions . For instance, it undergoes semi hydrogenation over Lindlar catalyst to give styrene . In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne . These interactions result in the transformation of this compound into different compounds .

Biochemical Pathways

This compound is involved in several biochemical pathways. It undergoes many reactions expected of a terminal acetylene . For example, in the presence of metal catalysts, it undergoes oligomerization, trimerization, and even polymerization . These reactions affect various biochemical pathways and their downstream effects include the formation of different compounds .

Pharmacokinetics

Its physical and chemical properties such as its molar mass (102133 g/mol), density (093 g/cm^3), and boiling point (142 to 144 °C) can influence its bioavailability .

Result of Action

The result of this compound’s action is the formation of different compounds. For example, it can be transformed into styrene through semi hydrogenation . It can also be transformed into diphenylbutadiyne through oxidative coupling . These transformations result in molecular and cellular effects that are dependent on the specific compounds formed .

Biochemical Analysis

Biochemical Properties

Phenylacetylene plays a significant role in biochemical reactions, particularly in the selective hydrogenation process. It interacts with various enzymes and proteins, including hydrogenases and dehydrogenases, which facilitate the conversion of this compound to styrene. The interaction between this compound and these enzymes involves the transfer of hydrogen atoms, leading to the formation of styrene while preventing further hydrogenation to ethylbenzene .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell growth and differentiation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of hydrogenases and dehydrogenases, facilitating the transfer of hydrogen atoms and the conversion to styrene. This binding interaction is crucial for the selective hydrogenation process, as it prevents the over-hydrogenation of styrene to ethylbenzene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively participate in biochemical reactions. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the selective hydrogenation process. It interacts with enzymes such as hydrogenases and dehydrogenases, which facilitate its conversion to styrene. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the accumulation and activity of this compound within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as this compound may interact with different biomolecules depending on its location within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its role in biochemical reactions and cellular processes .

Comparison with Similar Compounds

Phenylacetylene is compared with other similar compounds such as:

This compound is unique due to its liquid state and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethynylbenzene
Source PubChem
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InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCJVNBTNXOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120851-94-7, 25038-69-1
Record name Benzene, ethynyl-, homopolymer, (Z)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(phenylacetylene)
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DSSTOX Substance ID

DTXSID1060211
Record name Phenylacetylene
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; [Merck Index]
Record name Phenylacetylene
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Vapor Pressure

2.06 [mmHg]
Record name Phenylacetylene
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CAS No.

536-74-3, 28213-80-1
Record name Phenylacetylene
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Record name Ethynylbenzene
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Record name Benzene, ethenyl-, trimer
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Record name Ethynylbenzene
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Record name Benzene, ethynyl-
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Record name Phenylacetylene
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Record name Phenylacetylene
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Record name ETHYNYLBENZENE
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Synthesis routes and methods I

Procedure details

A copolymer prepolymer of diethynylbenzene and phenylacetylene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 60 parts of a 90:10 mixture of m- and p-diethynylbenzenes, 60 parts of phenylacetylene, 600 parts of benzene and 2 parts of chlorobenzene. After heating to reflux, 5 parts of a catalyst solution prepared by adding 0.3 part of nickel acetylacetonate and 0.6 part of triphenylphosphine in 15 parts benzene were added. After 2 hours, an additional 10 parts of this catalyst solution was added. After 5 hours, gas-liquid chromatographic analysis showed that 74% of the diethynylbenzenes and 35% of the phenylacetylene had been converted to copolymer. The copolymer was precipitated by adding the solution to five times its volume of petroleum ether, 26 parts being recovered. This product had a number average molecular weight of about 3,000, an acetylene content of 8.9%, and an aromatic to olefin proton ratio of 5.5:1.
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m- and p-diethynylbenzenes
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Synthesis routes and methods II

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and phosphite ligand MCP-1 (8×10-2 mmol) was added phenylacetylene (204 mg, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 60° C. and 100 atm for 20 h. The autoclave was cooled to 0° C. and all the gasses were carefully released. The conversion of the reaction was estimated by 1H NMR analysis and the products ratio and yields were determined by GLC analysis using an authentic sample of each aldehyde. Products were also identified by 1H NMR analyses. Under these conditions, a considerable amount of styrene formed through hydrogenation of phenylacetylene remained unreacted (20%) at 80% conversion. A mixture of saturated and unsaturated aldehydes was formed in 60% yield, which consisted of 3-phenylpropanal (46%). 2-phenylpropanal (48%), 3-phenylpropenal (0.4%), and 2-phenylpropenal (5.6%).
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Rh(acac)(CO)2
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Synthesis routes and methods III

Procedure details

Although mono-oxazolidines have been used for alkylation and alkynylation of aldehydes, the C2-symmetry of bisoxazolidine 1 provides superior results and appears to be crucial for both catalytic activity and asymmetric induction. For example, see: (a) Prasad, K. R. K.; Joshi, N. N. J. Org. Chem. 1997, 62, 3770-3771; (b) Kang, Y.; Wang, R.; Liu, L.; Da, C.; Yan, W.; Xu, Z. Tetrahedron Lett. 2005, 46, 863-865; and (c) Kang, Y. F.; Liu, L.; Wang, R.; Zhou, Y.-F. Yan, W. J. Adv. Synth. Catal. 2005, 347, 243-247. For comparison, we prepared a (1R,2S)-cis-1-amino-2-indanol-derived oxazolidine 2 using cyclohexanone instead of cyclohexanedione and tested its catalytic performance under the same reaction conditions. Alkynylation of benzaldehyde with phenylacetylene in the presence of 10 mol % of 2 gave the corresponding alcohol in only 76% yield and 17% ee (FIG. 3B).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetylene
Reactant of Route 2
Reactant of Route 2
Phenylacetylene
Reactant of Route 3
Phenylacetylene
Reactant of Route 4
Phenylacetylene
Reactant of Route 5
Phenylacetylene
Reactant of Route 6
Phenylacetylene
Customer
Q & A

Q1: What is the molecular formula and weight of phenylacetylene?

A1: this compound has the molecular formula C8H6 and a molecular weight of 102.14 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are valuable for characterizing this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can elucidate the structure and isomerism of this compound and its polymers. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups like the C≡C stretch and C-H vibrations in this compound. [, , , , ]
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is helpful in studying the electronic structure and conjugated system of this compound and its polymers. [, ]

Q3: How does this compound behave in the presence of transition metal catalysts?

A: this compound is readily polymerized by transition metal catalysts like rhodium and molybdenum complexes. [, , , , , ]

Q4: What are the key factors influencing the regioselectivity and stereochemistry of rhodium-catalyzed this compound polymerization?

A: Computational studies indicate that this compound favors 2,1-insertion during rhodium-catalyzed polymerization, leading to head-to-tail regioselective poly(this compound) (PPA) due to a stabilizing π-conjugative transition state. The cis-transoidal conformation is kinetically favored, influencing the polymer's stereoregularity. []

Q5: Can this compound participate in cycloaddition reactions?

A: Yes, research shows that this compound undergoes [2+2] cycloaddition with a rhodium catalyst to yield cyclopropene derivatives. [] Additionally, it can participate in formal [2+3] cycloaddition reactions to produce indolizine derivatives. []

Q6: How does the presence of this compound affect the activity of ammonia monooxygenase (AMO)?

A: this compound exhibits inhibitory effects on both archaeal and bacterial AMO. Notably, the inhibition mechanisms differ between the two, highlighting structural differences in their active sites. []

Q7: What are the characteristics of poly(this compound) membranes?

A: Poly(this compound)s can be fabricated into tough membranes with varying gas permeability properties. The incorporation of trimethylsilyl groups influences both oxygen and ethanol permeability. [, , ]

Q8: How does the introduction of trimethylsilyl groups affect the properties of poly(this compound)?

A: Incorporating trimethylsilyl groups into poly(this compound)s can improve their solubility in common organic solvents and significantly enhance their gas permeability, making them suitable for gas separation membrane applications. [, ]

Q9: Can chirality be introduced into poly(this compound)s?

A: Yes, chiral helical poly(this compound)s can be synthesized by incorporating chiral pendant groups or by using chiral initiators during polymerization. These polymers exhibit interesting chiroptical properties and can be used for enantioselective separations. [, , ]

Q10: How has computational chemistry contributed to understanding this compound and its derivatives?

A10: Computational methods like Density Functional Theory (DFT) have been instrumental in:

  • Predicting molecular geometries and vibrational spectra: These calculations help interpret experimental data and gain insights into the structure-property relationships of this compound and its polymers. [, , ]
  • Investigating reaction mechanisms: DFT calculations have been used to study the mechanism of rhodium-catalyzed this compound polymerization and explore the factors governing regioselectivity and stereochemistry. []
  • Analyzing intermolecular interactions: Computational methods help understand the hydrogen bonding patterns of this compound in various complexes, providing insights into its diverse interactions. []

Q11: How do substituents on this compound affect its reactivity?

A: * Electron-donating substituents: These groups increase the reactivity of this compound towards electrophilic radicals like benzenesulphonyl radicals. []* Electron-withdrawing substituents: These groups decrease the reactivity. [] * Bulky substituents: These can influence the helical conformation of poly(this compound)s, impacting their chiroptical properties. [, ]

Q12: What is the effect of substituents on the inhibition potency of acetylenic compounds toward nitrification in soil?

A: The type and position of substituents on acetylenic compounds significantly affect their ability to inhibit nitrification. For instance, 2-ethynylpyridine and this compound demonstrate potent inhibition, surpassing even commercial inhibitors. []

Q13: How does the presence of halogens impact the coordination chemistry of this compound derivatives?

A: Halogen atoms on this compound can act as coordination sites for halide ions, forming complexes with unique structures. For example, 1-halogen-2-phenylacetylenes form tetragonal-pyramidal complexes with halide ions. []

Q14: How is this compound utilized in the synthesis of high-spin polycarbenes?

A: this compound serves as a linking unit in constructing high-spin polycarbenes. By connecting stable diphenylcarbene units through this compound bridges, researchers can achieve systems with high spin multiplicities, showing promise for applications in molecular magnetism. []

Q15: What are the potential applications of organoaluminium compounds derived from this compound?

A: Organoaluminium compounds, like dimethyl(phenylethynyl)aluminum, can be prepared by reacting trimethylaluminum with this compound. These compounds are potential reagents in organic synthesis and can act as catalysts in polymerization reactions. []

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